molecular formula C12H11FN2O2 B1493723 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol CAS No. 1205606-10-5

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol

Cat. No.: B1493723
CAS No.: 1205606-10-5
M. Wt: 234.23 g/mol
InChI Key: OPYRBNWVBLRPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a fluorophenoxy group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2-methylpyrimidine.

    Formation of Intermediate: The 4-fluorophenol is reacted with a suitable alkylating agent to form 4-fluorophenoxyalkyl intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-methylpyrimidine under controlled conditions to form the desired pyrimidine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: A precursor in the synthesis of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol.

    2-Methylpyrimidine: Another precursor used in the synthesis.

    Other Fluorinated Pyrimidines: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to the presence of both a fluorophenoxy group and a methyl group on the pyrimidine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYRBNWVBLRPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.